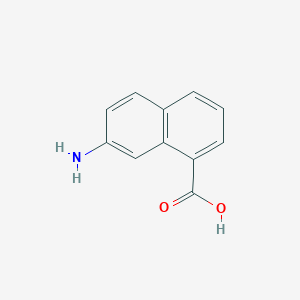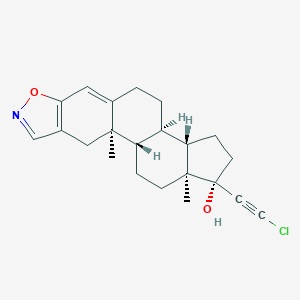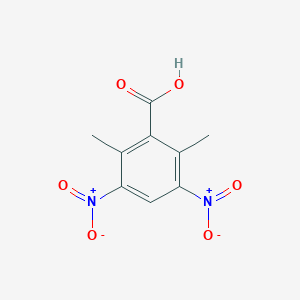![molecular formula C10H8N2O B039221 N-[(1E)-2-Cyanoethylidene]benzamide CAS No. 125256-16-8](/img/structure/B39221.png)
N-[(1E)-2-Cyanoethylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1E)-2-Cyanoethylidene]benzamide, also known as 2-CEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(1E)-2-Cyanoethylidene]benzamide involves the inhibition of various enzymes and proteins that are essential for the survival of microbial and cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of bacterial cell wall biosynthesis enzymes, leading to the disruption of bacterial cell wall synthesis and eventual cell death.
Biochemische Und Physiologische Effekte
N-[(1E)-2-Cyanoethylidene]benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits potent antimicrobial and anticancer activity. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In vivo studies have shown that it exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1E)-2-Cyanoethylidene]benzamide exhibits various advantages and limitations for lab experiments. Its potent antimicrobial and anticancer activity make it a valuable tool for studying the mechanisms of action of various enzymes and proteins involved in microbial and cancer cell survival. However, its low solubility and stability in aqueous solutions can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-[(1E)-2-Cyanoethylidene]benzamide. One potential direction is the further development of its use as a therapeutic agent for the treatment of bacterial and cancerous infections. Another potential direction is the synthesis of novel derivatives of N-[(1E)-2-Cyanoethylidene]benzamide with improved solubility and stability in aqueous solutions. Additionally, the use of N-[(1E)-2-Cyanoethylidene]benzamide as a photocatalyst for the degradation of organic pollutants in the environment is an area of ongoing research.
Synthesemethoden
N-[(1E)-2-Cyanoethylidene]benzamide can be synthesized through the reaction of benzoyl chloride and ethyl cyanoacetate in the presence of triethylamine. The resulting product is then subjected to further purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(1E)-2-Cyanoethylidene]benzamide has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been shown to exhibit antimicrobial and anticancer activity. In material science, it has been used as a precursor for the synthesis of various organic materials. In environmental science, it has been studied for its potential use as a photocatalyst for the degradation of organic pollutants.
Eigenschaften
CAS-Nummer |
125256-16-8 |
|---|---|
Produktname |
N-[(1E)-2-Cyanoethylidene]benzamide |
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
N-(2-cyanoethylidene)benzamide |
InChI |
InChI=1S/C10H8N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6,8H,4H2 |
InChI-Schlüssel |
PQUKWPVYQBNDSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N=CCC#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N=CCC#N |
Synonyme |
Benzamide, N-(2-cyanoethylidene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



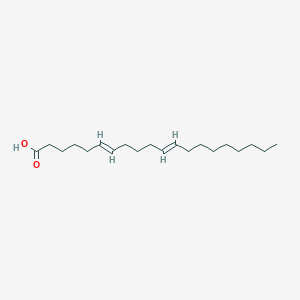
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
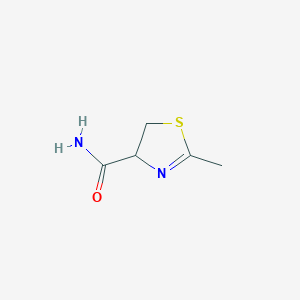
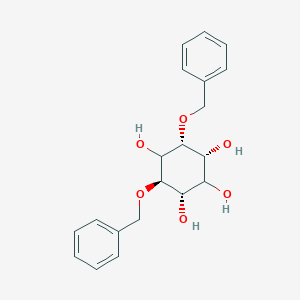
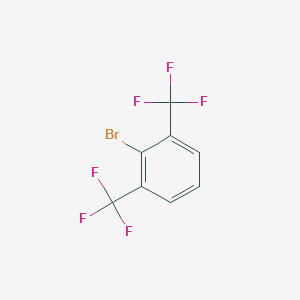
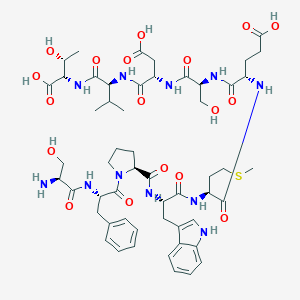
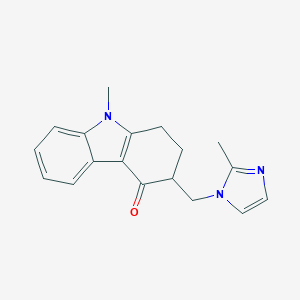
![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)
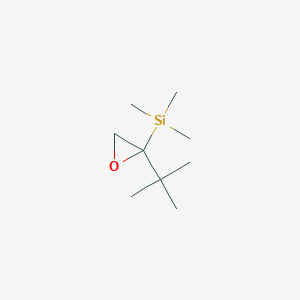
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
